4-methoxy-3-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide
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Overview
Description
4-methoxy-3-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide is an organic compound characterized by its complex structure, which includes a methoxy group, a nitro group, and a trifluoromethyl group. This compound is typically a yellow solid at room temperature and is insoluble in water but soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide can be achieved through a multi-step process. One common method involves the reaction of benzoyl chloride with 3-(trifluoromethyl)aniline to form the intermediate product, which is then reacted with 4-methoxy-3-nitrobenzoic acid under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Conversion to nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
4-methoxy-3-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
N-{[4-(trifluoromethyl)phenyl]carbamothioyl}benzamide: Similar structure but lacks the methoxy and nitro groups.
4-methoxy-3-nitroaniline: Similar functional groups but different overall structure.
4-methoxy-3-nitrobenzamide: Similar functional groups but lacks the trifluoromethyl group.
Uniqueness
4-methoxy-3-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, while the nitro and methoxy groups contribute to its reactivity and potential biological activities .
Properties
IUPAC Name |
4-methoxy-3-nitro-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O4S/c1-26-13-6-5-9(7-12(13)22(24)25)14(23)21-15(27)20-11-4-2-3-10(8-11)16(17,18)19/h2-8H,1H3,(H2,20,21,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKNDIXWWPFKGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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